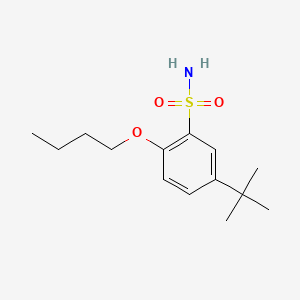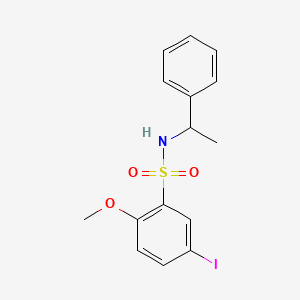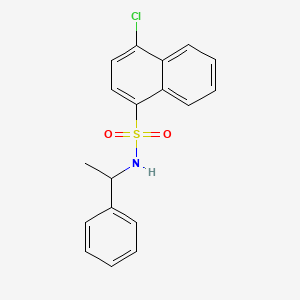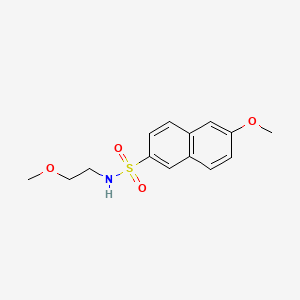
Disperse Red 134
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Disperse Red 134 typically involves chemical synthesis. The specific synthetic routes and reaction conditions can vary depending on the manufacturer and the desired properties of the final product . One common method involves the reaction of 2-cyano-4-nitroaniline with other reagents under controlled conditions to produce the desired dye . Industrial production methods often include steps such as grinding, mixing with dispersants, and drying to achieve the final product .
化学反応の分析
Disperse Red 134 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and zinc dust.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinones, while reduction may yield amines .
科学的研究の応用
Disperse Red 134 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying dye adsorption and desorption processes on various substrates.
Biology: It is used in biological staining techniques to visualize cellular structures and processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Industry: This compound is widely used in the textile industry for dyeing synthetic fibers, as well as in the production of inks, coatings, and plastics
作用機序
The mechanism of action of Disperse Red 134 involves its interaction with the substrate it is applied to. In the case of textile dyeing, the dye molecules interact with the fibers through van der Waals forces and dipole interactions . The dye molecules are dispersed in water with the help of surfactants, allowing them to penetrate the hydrophobic fibers and achieve uniform coloration .
類似化合物との比較
Disperse Red 134 can be compared with other similar compounds, such as:
Disperse Red 1: Known for its reversible light-induced solubility and used in photonic applications.
Disperse Red 9: Derived from anthraquinone and used in various dyeing applications.
Disperse Red 60: Another anthraquinone-based dye used for its bright red shades and high wetfastness.
This compound stands out due to its high color fastness and light fastness, making it particularly suitable for applications requiring durable and vibrant colors .
特性
CAS番号 |
12223-69-7 |
|---|---|
分子式 |
C62H89CoN13O14P |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172313.png)
![1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172315.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]indoline](/img/structure/B1172322.png)


